molecular formula C9H19ClN2O2 B1382832 piperidin-2-ylmethyl N-ethylcarbamate hydrochloride CAS No. 1803605-80-2

piperidin-2-ylmethyl N-ethylcarbamate hydrochloride

Cat. No. B1382832
M. Wt: 222.71 g/mol
InChI Key: NNMQHOFOBYXPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride is a chemical compound with the CAS Number: 1803605-80-2 . It has a molecular weight of 222.71 and is commonly used in scientific research. Its applications range from drug development to studying biological processes.


Molecular Structure Analysis

The molecular structure of piperidin-2-ylmethyl N-ethylcarbamate hydrochloride can be represented by the InChI Code: 1S/C9H18N2O2.ClH/c1-2-10-9(12)13-7-8-5-3-4-6-11-8;/h8,11H,2-7H2,1H3,(H,10,12);1H . This indicates that the molecule consists of a piperidine ring attached to an ethylcarbamate group, along with a hydrochloride salt.


Physical And Chemical Properties Analysis

Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.

Piperidine derivatives, such as “piperidin-2-ylmethyl N-ethylcarbamate hydrochloride”, are indeed very important in scientific research, particularly in the pharmaceutical industry . Here are some general applications of piperidine derivatives:

  • Pharmaceuticals

    • Piperidine derivatives are used in more than twenty classes of pharmaceuticals .
    • They are present in anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .
  • Synthetic Medicinal Blocks

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • Their synthesis has long been widespread .
  • Organic Chemistry

    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
  • Biologically Active Piperidines

    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
    • This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Piperidine derivatives, such as “piperidin-2-ylmethyl N-ethylcarbamate hydrochloride”, are indeed very important in scientific research, particularly in the pharmaceutical industry . Here are some general applications of piperidine derivatives:

  • Pharmaceuticals

    • Piperidine derivatives are used in more than twenty classes of pharmaceuticals .
    • They are present in anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .
  • Synthetic Medicinal Blocks

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • Their synthesis has long been widespread .
  • Organic Chemistry

    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
  • Biologically Active Piperidines

    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
    • This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

piperidin-2-ylmethyl N-ethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-2-10-9(12)13-7-8-5-3-4-6-11-8;/h8,11H,2-7H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMQHOFOBYXPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

piperidin-2-ylmethyl N-ethylcarbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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